

# 5-Nitroisoindolin-1-one chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

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## 5-Nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **5-Nitroisoindolin-1-one**. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with general principles of organic chemistry and information available for structurally related compounds.

## Chemical Structure and Properties

**5-Nitroisoindolin-1-one** is a heterocyclic organic compound featuring an isoindolinone core substituted with a nitro group at the 5-position of the benzene ring. The presence of the electron-withdrawing nitro group and the lactam functionality suggests unique electronic and reactive properties that may be of interest in medicinal chemistry and materials science.

Structure:

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Table 1: Chemical Identifiers and Physical Properties of **5-Nitroisoindolin-1-one**

Property	Value	Source
CAS Number	876343-38-3	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	178.14 g/mol	[1]
Predicted Boiling Point	505.8 ± 50.0 °C	[1]
Predicted Density	1.449 ± 0.06 g/cm <sup>3</sup>	[1]
Melting Point	Data not available	-
Solubility	Data not available*	-

\*Based on the parent compound, isoindolin-1-one, it is expected to have limited solubility in water and moderate solubility in organic solvents like ethanol and acetone. The nitro group may slightly alter this profile.[2]

## Spectral Data

Detailed experimental spectral data for **5-Nitroisoindolin-1-one** are not readily available in the scientific literature. The following represents predicted spectral characteristics based on the structure and data from related compounds.

Table 2: Predicted Spectral Data for **5-Nitroisoindolin-1-one**

Technique	Predicted Key Features
$^1\text{H}$ NMR	Aromatic protons in the range of 7.5-8.5 ppm, with splitting patterns influenced by the nitro group. A singlet or broad singlet for the N-H proton, and a singlet for the $\text{CH}_2$ group.
$^{13}\text{C}$ NMR	Carbonyl carbon signal around 170 ppm. Aromatic carbons between 120-150 ppm, with the carbon bearing the nitro group shifted downfield. A signal for the $\text{CH}_2$ group around 45-55 ppm.
IR Spectroscopy	Characteristic peaks for N-H stretching (around $3200\text{-}3400\text{ cm}^{-1}$ ), C=O stretching of the lactam (around $1680\text{-}1720\text{ cm}^{-1}$ ), and asymmetric and symmetric stretching of the $\text{NO}_2$ group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1330\text{-}1370\text{ cm}^{-1}$ , respectively).
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 178$ .

## Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Nitroisoindolin-1-one** is not published. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of isoindolin-1-ones. One common method involves the cyclization of a substituted o-toluic acid derivative.

## Experimental Protocol: General Synthesis of Isoindolin-1-ones from Nitroarenes

A one-pot synthesis of isoindolin-1-one derivatives can be achieved through the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.

Materials:

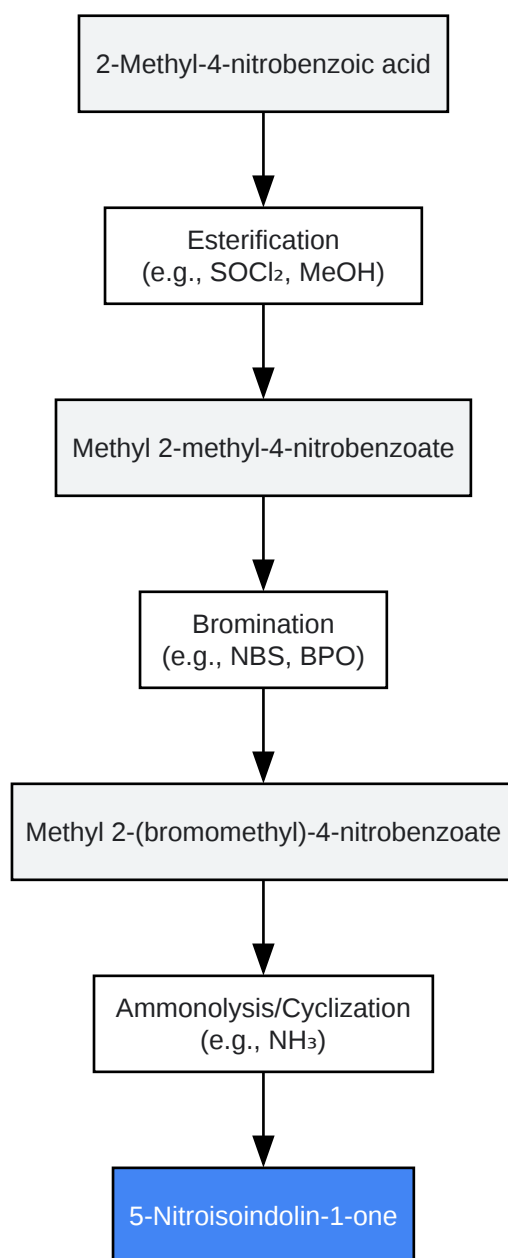
- A suitable nitrobenzene derivative (e.g., 1-methyl-4-nitrobenzene, as a precursor to the required starting material)
- o-Phthalaldehyde
- Indium powder
- Acetic acid
- Toluene
- Ethyl acetate (EtOAc)
- 10% aqueous  $\text{NaHCO}_3$  solution
- Anhydrous  $\text{MgSO}_4$
- Celite

Procedure:

- To a mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).
- Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).
- Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
- After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through Celite.
- Transfer the filtrate to a separatory funnel and wash with 10% aqueous  $\text{NaHCO}_3$  solution (30 mL).
- Extract the aqueous layer with EtOAc (3 x 30 mL).
- Combine the organic extracts, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by a suitable method, such as column chromatography.

DOT Diagram: Proposed Synthesis Workflow for **5-Nitroisindolin-1-one**



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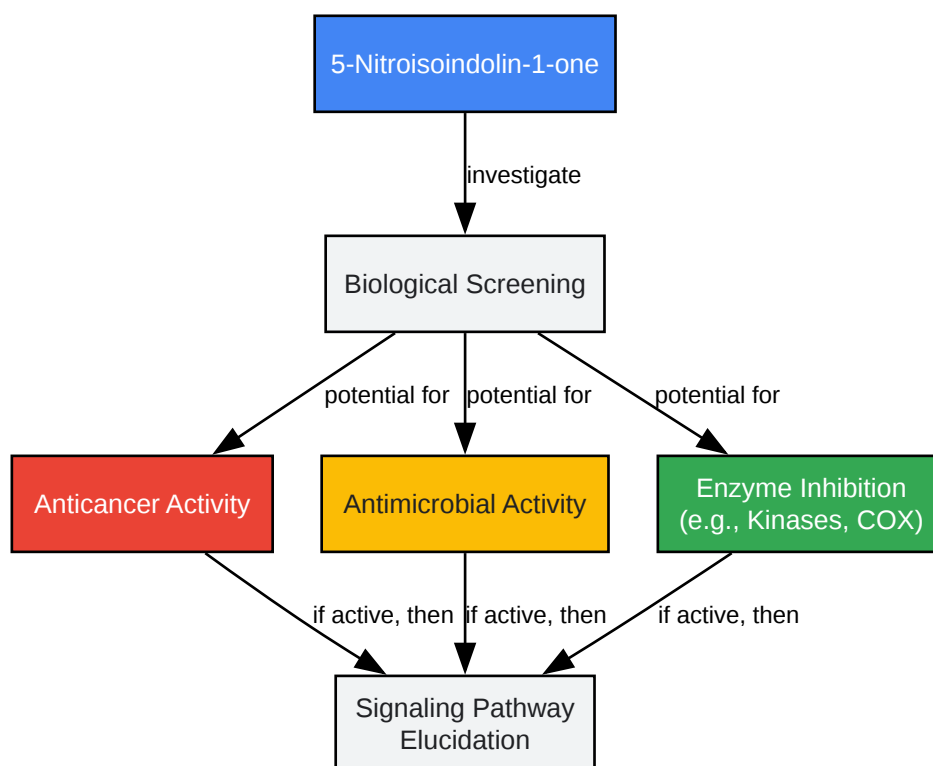
Caption: Proposed synthetic pathway to **5-Nitroisindolin-1-one**.

## Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or the involvement of **5-Nitroisoindolin-1-one** in any signaling pathways. The isoindolinone scaffold is present in various biologically active molecules, and nitroaromatic compounds are known to have a wide range of pharmacological effects. However, any potential biological role for **5-Nitroisoindolin-1-one** remains to be investigated.

Derivatives of the related compound, isoindoline-1,3-dione, have been investigated for a variety of biological activities, including as inhibitors of cyclooxygenase (COX) and as potential therapeutics for Alzheimer's disease.[3][4] Additionally, other nitro-containing heterocyclic compounds have shown activities such as trypanocidal effects.[5] These findings for related structures may provide a starting point for future investigations into the biological potential of **5-Nitroisoindolin-1-one**.

DOT Diagram: Logical Relationship of Potential Research Areas



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Caption: Potential avenues for biological research on **5-Nitroisoindolin-1-one**.

## Conclusion

**5-Nitroisoindolin-1-one** is a chemical entity with a well-defined structure but limited publicly available experimental data. The information presented in this guide, based on predicted properties and general synthetic methodologies, provides a foundational understanding for researchers. Further experimental investigation is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. The structural motifs present in **5-Nitroisoindolin-1-one** suggest that it could be a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.

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